2-(3-Bromobenzyl)-1,3-dioxolane
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Overview
Description
2-(3-Bromobenzyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 3-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzyl)-1,3-dioxolane typically involves the reaction of 3-bromobenzyl bromide with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, resulting in the dioxolane ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted dioxolanes with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 2-(3-Benzyl)-1,3-dioxolane.
Scientific Research Applications
2-(3-Bromobenzyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other chemical species.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobenzyl)-1,3-dioxolane
- 2-(2-Bromobenzyl)-1,3-dioxolane
- 2-(3-Chlorobenzyl)-1,3-dioxolane
Uniqueness
2-(3-Bromobenzyl)-1,3-dioxolane is unique due to the position of the bromine atom on the benzyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZEZMTTSJESB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373654 |
Source
|
Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-87-9 |
Source
|
Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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